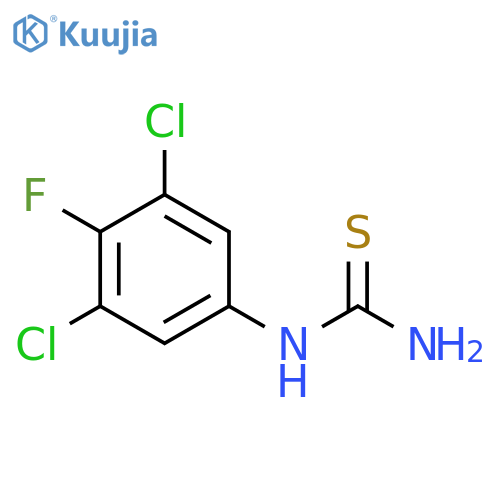Cas no 1263377-07-6 (3,5-Dichloro-4-fluorophenylthiourea)

1263377-07-6 structure
商品名:3,5-Dichloro-4-fluorophenylthiourea
CAS番号:1263377-07-6
MF:C7H5Cl2FN2S
メガワット:239.097401380539
MDL:MFCD18379834
CID:4584170
3,5-Dichloro-4-fluorophenylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-DICHLORO-4-FLUOROPHENYL)THIOUREA
- Thiourea, N-(3,5-dichloro-4-fluorophenyl)-
- 3,5-Dichloro-4-fluorophenylthiourea
-
- MDL: MFCD18379834
- インチ: 1S/C7H5Cl2FN2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13)
- InChIKey: RTTKPDUVACYXRO-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(Cl)=C(F)C(Cl)=C1)C(N)=S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
3,5-Dichloro-4-fluorophenylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590088-1g |
1-(3,5-Dichloro-4-fluorophenyl)thiourea |
1263377-07-6 | 97% | 1g |
¥4116.0 | 2023-04-03 | |
| Oakwood | 062806-5g |
3,5-Dichloro-4-fluorophenylthiourea |
1263377-07-6 | 5g |
$1890.00 | 2023-09-16 |
3,5-Dichloro-4-fluorophenylthiourea 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1263377-07-6 (3,5-Dichloro-4-fluorophenylthiourea) 関連製品
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量